molecular formula C6H7BO5S B1290237 4-Boronobenzenesulfonic acid CAS No. 913836-00-7

4-Boronobenzenesulfonic acid

Cat. No. B1290237
CAS RN: 913836-00-7
M. Wt: 202 g/mol
InChI Key: LCPDRGMZQSQOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boronobenzenesulfonic acid (4-BBS) is an important organic acid that has many applications in the scientific research field. It is a monobasic, colorless solid that is soluble in water and other polar solvents. 4-BBS is commonly used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of pharmaceuticals, dyes, and other organic compounds. 4-BBS has a wide range of applications in the scientific research field, including biochemical and physiological studies, drug discovery, and nanotechnology.

Scientific Research Applications

1. Synthesis of Boron(III) Complexes

4-Boronobenzenesulfonic acid plays a pivotal role in the one-pot synthesis of four-coordinate boron(III) complexes. These complexes are significant in various fields including chemistry, biology, and material sciences. They are particularly useful in creating luminescent materials for organic electronics and photonics, as well as sensing and imaging probes for biomedical purposes (Sadu et al., 2017).

2. Development of Colorimetric Sugar Sensors

Boronic acid derivatives, including this compound, are extensively used in the development of colorimetric sugar sensors. These sensors are crucial for glucose monitoring, which is increasingly important due to the rising prevalence of diabetes. The boronic acid-conjugated azobenzenes synthesized in these studies are notable for their significant color change upon sugar addition (Egawa et al., 2014).

3. Biomedical Applications in Polymer Chemistry

In the realm of biomedical applications, boronic acid-containing polymers, such as those derived from this compound, have been utilized in treating a variety of conditions including HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, offering new avenues in biomaterial development (Cambre & Sumerlin, 2011).

4. Sensing and Imaging Applications

Boronic acids are increasingly utilized in sensing applications, due to their interactions with diols and strong Lewis bases. This property enables their use in a range of areas, from biological labelling and protein manipulation to the development of therapeutics. Papers published in 2013 highlighted the diverse applications of boronic acids in these fields (Lacina et al., 2014).

5. Catalysis in Organic Chemistry

This compound is instrumental in boronic acid catalysis, enabling reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. This application opens new possibilities in the synthesis of functionally dense cyclohexanes, advancing the field of organic chemistry (Hashimoto et al., 2015).

6. Applications in Chiral Orientation of Aggregates

Studies involving boronic-acid-appended amphiphiles bearing azobenzene chromophores have demonstrated the potential of this compound in inducing chiral orientation in aggregates. This application is significant in the study of complex molecular interactions and could have implications in materials science (Kimura et al., 1998).

Safety and Hazards

4-Boronobenzenesulfonic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-boronobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDRGMZQSQOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603572
Record name 4-Boronobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913836-00-7
Record name 4-Boronobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dihydroxyboranyl)benzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Boronobenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Boronobenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
4-Boronobenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
4-Boronobenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
4-Boronobenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-Boronobenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.